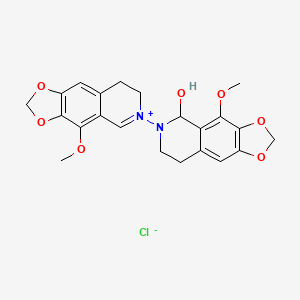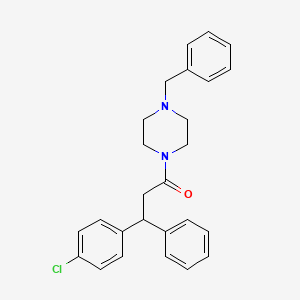
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a piperazine ring substituted with a benzyl group and a phenethyl ketone moiety, which includes a p-chlorophenyl group. Its unique structure contributes to its varied chemical reactivity and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzophenone with benzylpiperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like toluene. The mixture is heated to facilitate the formation of the desired ketone product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions ensures efficient production while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Alcohols are the primary products.
Substitution: Various substituted aromatic compounds are formed, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential neuroprotective and antimicrobial properties.
Biological Research: The compound is used in studies related to oxidative stress and inflammation, providing insights into its therapeutic potential.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone involves its interaction with specific molecular targets. The compound can modulate oxidative phosphorylation pathways, affecting cellular energy production. It also interacts with enzymes and receptors involved in inflammatory responses, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzophenone: Shares the p-chlorophenyl group but lacks the piperazine and benzyl moieties.
Benzylpiperazine: Contains the piperazine ring with a benzyl group but lacks the phenethyl ketone structure.
Uniqueness
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets sets it apart from simpler analogs .
Eigenschaften
CAS-Nummer |
25174-65-6 |
|---|---|
Molekularformel |
C26H27ClN2O |
Molekulargewicht |
419.0 g/mol |
IUPAC-Name |
1-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C26H27ClN2O/c27-24-13-11-23(12-14-24)25(22-9-5-2-6-10-22)19-26(30)29-17-15-28(16-18-29)20-21-7-3-1-4-8-21/h1-14,25H,15-20H2 |
InChI-Schlüssel |
ORMJQSPHTHSBLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


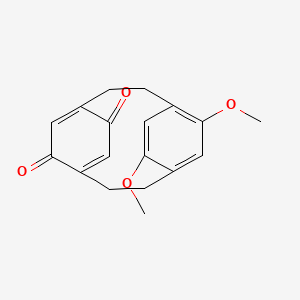
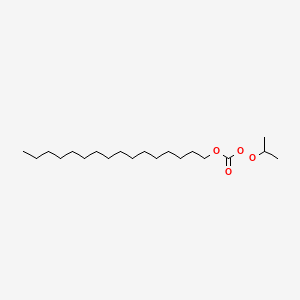
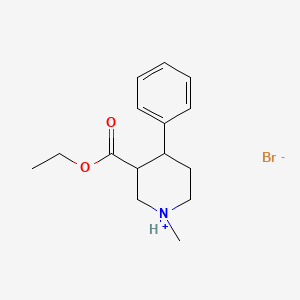



![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
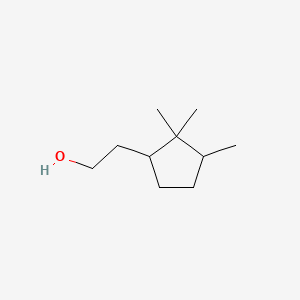
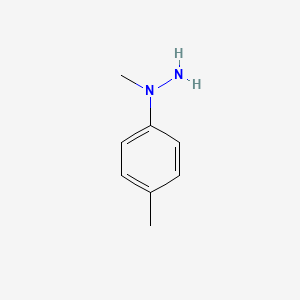
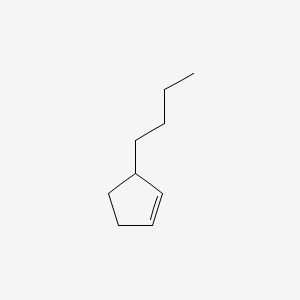
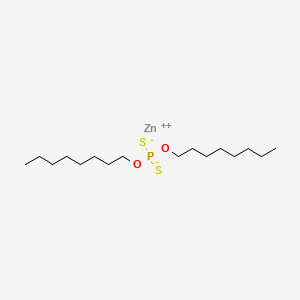
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)
